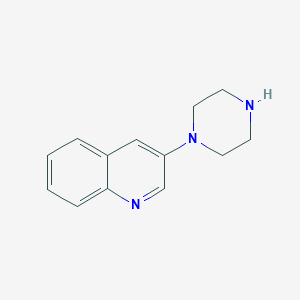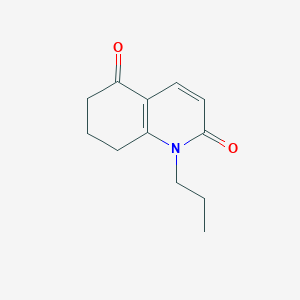
3-(Piperazin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperazin-1-yl)quinoline is a heterocyclic compound that features a quinoline ring system substituted with a piperazine moiety at the 3-position. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The quinoline ring is a well-known pharmacophore, and the addition of a piperazine group enhances its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)quinoline typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis . One common method involves the reaction of quinoline derivatives with piperazine under basic conditions, often using solvents like dichloromethane (DCM) and catalysts such as trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Piperazin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions often involve solvents like DCM, methanol, and ethanol, with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinolines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of quinoline derivatives .
Applications De Recherche Scientifique
3-(Piperazin-1-yl)quinoline has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives are used in the development of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(Piperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . In the context of Alzheimer’s disease, it inhibits acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2-(Piperazin-1-yl)quinoline
- 4-(Piperazin-1-yl)quinoline
- 7-Chloro-4-(4-(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazin-1-yl)quinoline
Uniqueness
3-(Piperazin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. Its ability to act as a multi-target ligand, particularly in the context of antibacterial and anti-Alzheimer’s applications, sets it apart from other quinoline derivatives .
Propriétés
Formule moléculaire |
C13H15N3 |
|---|---|
Poids moléculaire |
213.28 g/mol |
Nom IUPAC |
3-piperazin-1-ylquinoline |
InChI |
InChI=1S/C13H15N3/c1-2-4-13-11(3-1)9-12(10-15-13)16-7-5-14-6-8-16/h1-4,9-10,14H,5-8H2 |
Clé InChI |
JUKFOUZZIYONGL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC3=CC=CC=C3N=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Bromo-6-(4-fluoro-phenyl)-imidazo[2,1-b]thiazole](/img/structure/B8775445.png)





![3-[(Trifluoroacetyl)amino]benzoic acid](/img/structure/B8775508.png)

![(6S)-1,1-dibromo-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B8775530.png)





